molecular formula C22H20N2O3S B2420152 2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol CAS No. 899939-68-5

2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol

Cat. No. B2420152
M. Wt: 392.47
InChI Key: ZCSBQDHMACUBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality 2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Applications

A study by Landage, Thube, and Karale (2019) focused on the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, which have been characterized and evaluated for their antibacterial activities. These compounds, related to the chemical structure , show promise in antimicrobial applications, highlighting the potential of such complex molecules in addressing bacterial resistance (Landage, Thube, & Karale, 2019).

Anti-inflammatory and Antioxidant Activities

Sharma, Srivastava, and Kumar (2005) developed heterocyclic derivatives of phenothiazine, demonstrating significant anti-inflammatory activities in vivo. Although not directly mentioning the specific compound, the research underlines the therapeutic potential of heterocyclic compounds in inflammation and possibly related oxidative stress conditions (Sharma, Srivastava, & Kumar, 2005).

Amer, Hassan, Moawad, and Shaker (2011) synthesized compounds evaluated as antioxidant additives for lubricating oils. Their work demonstrates the broader applications of such chemical structures, extending beyond biomedical uses to industrial applications, specifically in enhancing the oxidative stability of lubricants (Amer, Hassan, Moawad, & Shaker, 2011).

Anticancer Potential

Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma cell lines. This suggests the significant potential of such molecules in cancer therapy, showcasing the importance of synthesizing and testing novel compounds for their anticancer properties (Gomha, Edrees, & Altalbawy, 2016).

properties

IUPAC Name

2-(7-methoxy-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-13-8-9-18(25)15(11-13)16-12-17-14-5-3-6-19(26-2)21(14)27-22(24(17)23-16)20-7-4-10-28-20/h3-11,17,22,25H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSBQDHMACUBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol

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